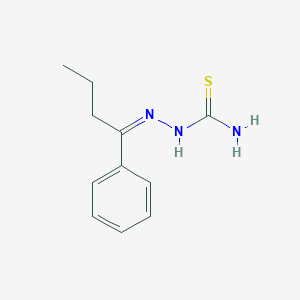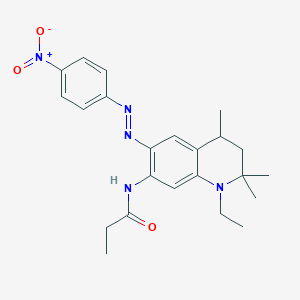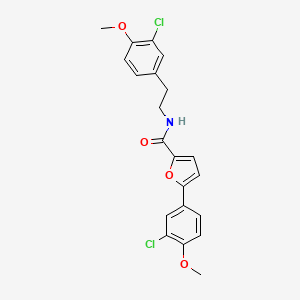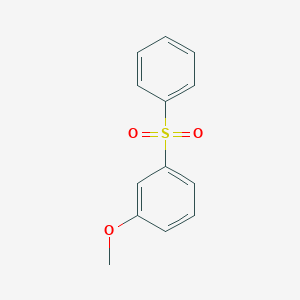
N-(3-Bromophenyl)-3-(2-chloro-3-methoxyphenyl)-2-propenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Bromophenyl)-3-(2-chloro-3-methoxyphenyl)-2-propenamide: is an organic compound that belongs to the class of amides It is characterized by the presence of bromine, chlorine, and methoxy substituents on its aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromophenyl)-3-(2-chloro-3-methoxyphenyl)-2-propenamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromophenylamine and 2-chloro-3-methoxybenzaldehyde.
Condensation Reaction: The primary step involves a condensation reaction between 3-bromophenylamine and 2-chloro-3-methoxybenzaldehyde in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, to form the corresponding Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired amide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Commonly used techniques include:
Catalytic Hydrogenation: Utilizing metal catalysts such as palladium or platinum to facilitate the reduction step.
Solvent Selection: Choosing appropriate solvents like ethanol or methanol to enhance reaction efficiency and product isolation.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromophenyl)-3-(2-chloro-3-methoxyphenyl)-2-propenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: The bromine and chlorine substituents on the aromatic rings can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products Formed
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amine derivatives.
Substitution Products: Methoxy-substituted or cyano-substituted derivatives.
Scientific Research Applications
N-(3-Bromophenyl)-3-(2-chloro-3-methoxyphenyl)-2-propenamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Bromophenyl)-3-(2-chloro-3-methoxyphenyl)-2-propenamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Gene Expression: Influencing the expression of genes related to cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(3-Bromophenyl)-3-(2-chlorophenyl)-2-propenamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
N-(3-Bromophenyl)-3-(2-methoxyphenyl)-2-propenamide: Lacks the chlorine substituent, potentially altering its properties.
N-(3-Chlorophenyl)-3-(2-methoxyphenyl)-2-propenamide: Substitutes bromine with chlorine, which may influence its behavior in chemical reactions.
Uniqueness
N-(3-Bromophenyl)-3-(2-chloro-3-methoxyphenyl)-2-propenamide is unique due to the presence of both bromine and chlorine substituents along with a methoxy group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
853350-12-6 |
|---|---|
Molecular Formula |
C16H13BrClNO2 |
Molecular Weight |
366.63 g/mol |
IUPAC Name |
(E)-N-(3-bromophenyl)-3-(2-chloro-3-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C16H13BrClNO2/c1-21-14-7-2-4-11(16(14)18)8-9-15(20)19-13-6-3-5-12(17)10-13/h2-10H,1H3,(H,19,20)/b9-8+ |
InChI Key |
TVMRVOIKHLZJFG-CMDGGOBGSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1Cl)/C=C/C(=O)NC2=CC(=CC=C2)Br |
Canonical SMILES |
COC1=CC=CC(=C1Cl)C=CC(=O)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(Diphenylmethyl)carbamoyl]benzoic acid](/img/structure/B11945087.png)
![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide](/img/structure/B11945089.png)







